

Vanoxerine (GBR-12909) mechanism of action

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Compound of Interest

Compound Name: **Vanoxerine**

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An In-depth Technical Guide on the Core Mechanism of Action of **Vanoxerine** (GBR-12909)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanoxerine (GBR-12909) is a high-affinity ligand for the dopamine transporter (DAT), initially developed as a potential therapeutic for depression and later investigated for cocaine dependence.^[1] It is a potent and selective dopamine reuptake inhibitor (DRI).^{[2][3]} This technical guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations. While **Vanoxerine**'s clinical development was halted due to cardiac safety concerns, its unique pharmacological profile continues to make it a valuable tool in neuroscience research.^{[2][4]}

Primary Mechanism of Action: Dopamine Transporter Inhibition

The principal mechanism of action of **Vanoxerine** is the competitive inhibition of the dopamine transporter (DAT).^[5] By binding to the DAT, **Vanoxerine** blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.^[6] This action leads to an increase in the extracellular concentration and residence time of dopamine, thereby enhancing dopaminergic neurotransmission.

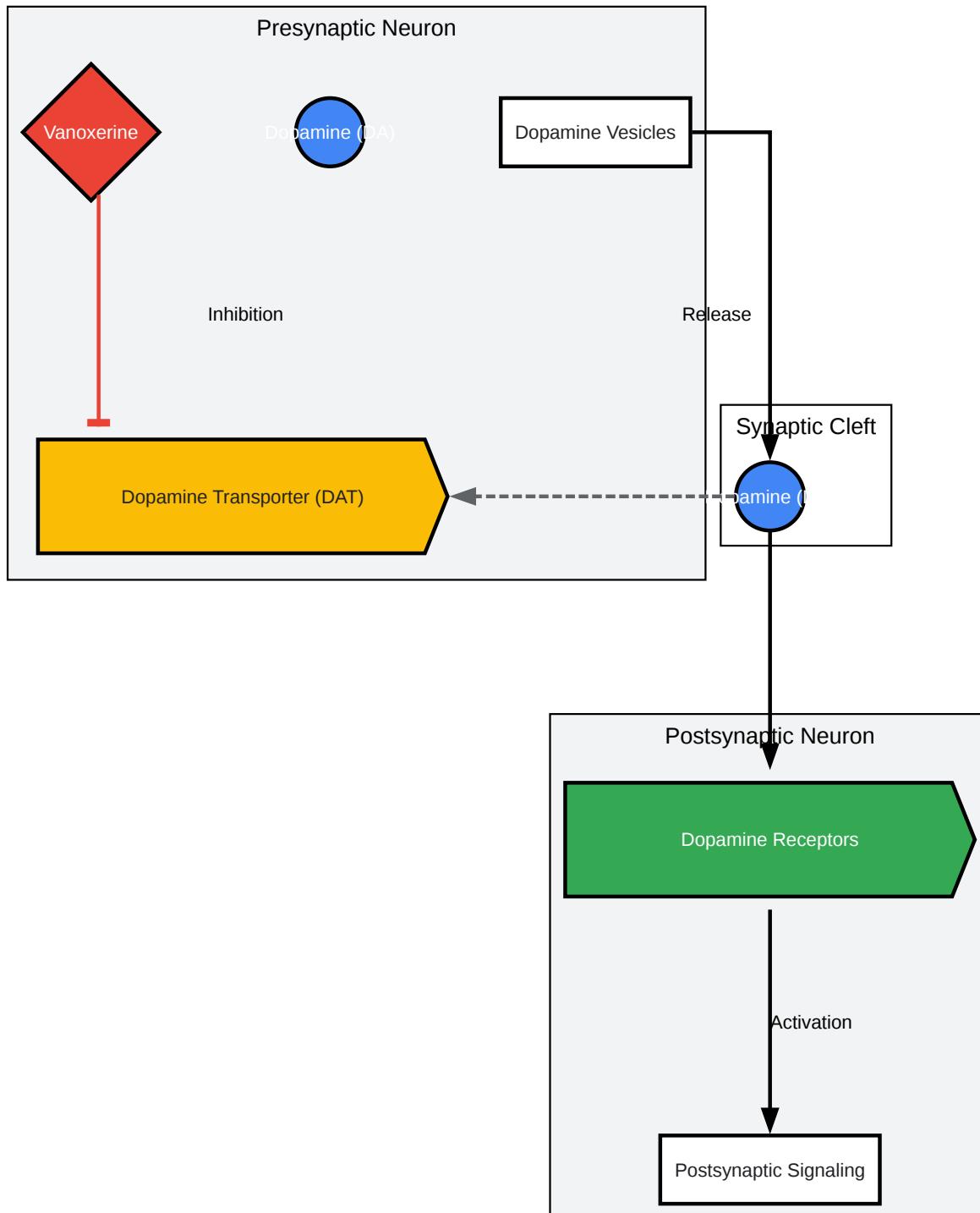
Vanoxerine exhibits a high affinity for the DAT, binding approximately 50 times more strongly than cocaine.^{[2][7]} Unlike cocaine, however, **Vanoxerine** also inhibits the release of dopamine,

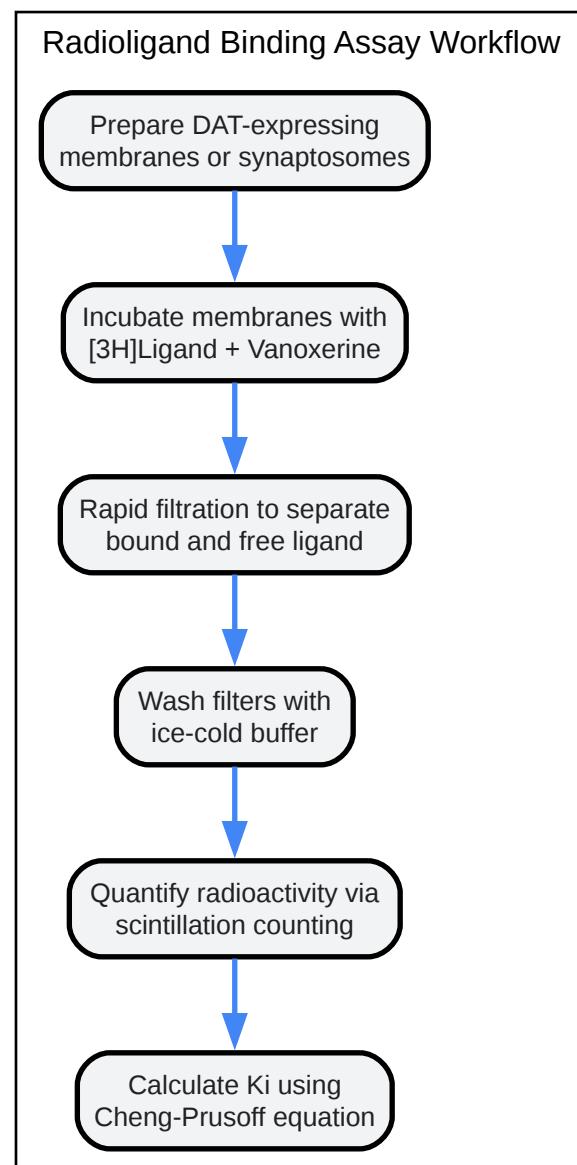
resulting in a more modest and sustained elevation of synaptic dopamine levels.^{[3][7]} This "atypical" DRI profile is thought to contribute to its lower abuse potential compared to traditional stimulants.^{[6][7]} Studies have shown that **Vinoxerine** binds persistently to the DAT, leading to a prolonged receptor occupancy.^[7]

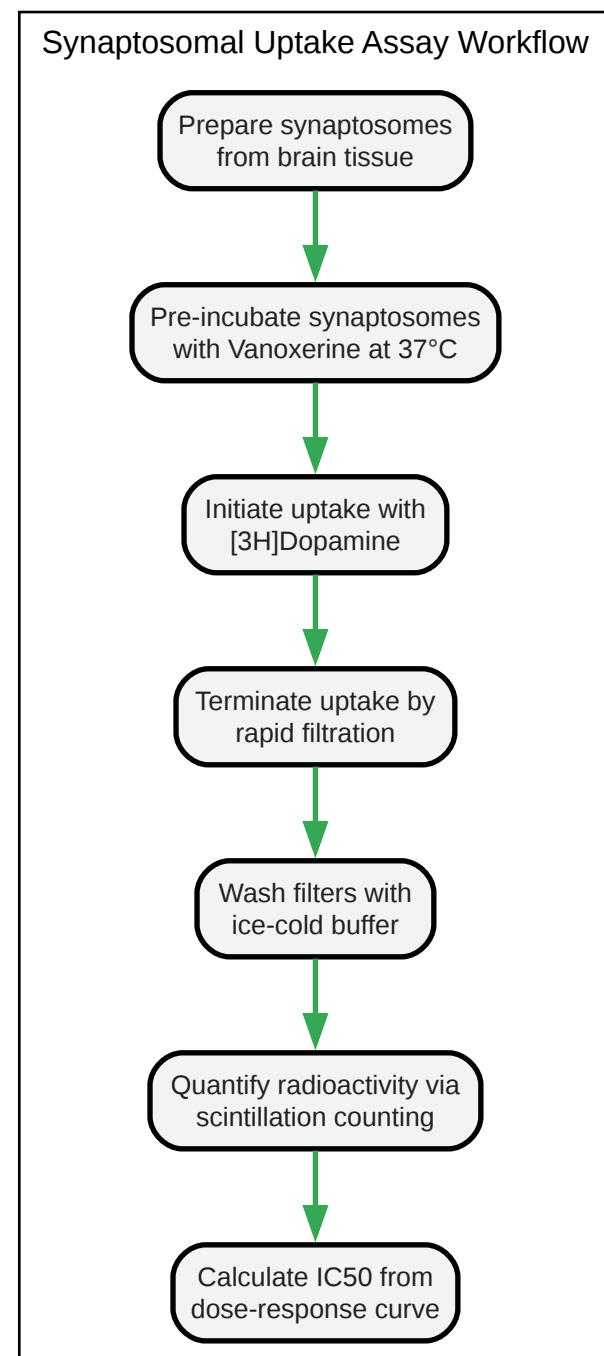
The interaction of **Vinoxerine** with the DAT is complex, involving a potential conformational change in the transporter protein upon binding, described as a "slow isomerization step".^[8]

Signaling Pathway of Dopamine Transporter Inhibition

The following diagram illustrates the primary mechanism of **Vinoxerine** at the dopaminergic synapse.







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